Technical Guide: Nomenclature & Synonyms for Amino-Methylphenyl Imidazolidinediones
Technical Guide: Nomenclature & Synonyms for Amino-Methylphenyl Imidazolidinediones
The following technical guide details the nomenclature, synonym generation, and structural identification of amino-methylphenyl imidazolidinediones. This document is structured for researchers requiring precise chemical identification for regulatory filing, patent analysis, and metabolic profiling.
Executive Summary & Scaffold Definition
The imidazolidine-2,4-dione scaffold (commonly known as hydantoin ) is a privileged structure in medicinal chemistry, forming the core of essential anticonvulsants (e.g., Phenytoin) and nonsteroidal anti-androgens (e.g., Nilutamide).
Confusion in nomenclature often arises when this core is substituted with amino , methyl , and phenyl groups. The ambiguity stems from three competing naming conventions:
-
IUPAC Systematic: Based on the imidazolidine heterocycle.[1][2]
-
Semi-Systematic (Trivial): Based on the "hydantoin" parent name.
-
Metabolic/Derivative: Naming based on the precursor drug (e.g., "Amino-Nilutamide").
This guide provides a self-validating protocol for generating and verifying synonyms for these compounds.
The Core Numbering System
To generate accurate synonyms, one must first master the numbering of the parent heterocycle. The IUPAC priority rules dictate that the heteroatoms and carbonyls determine the locants.
Rule: Numbering starts at the Nitrogen atom adjacent to the carbonyl C2, proceeds to the C2 carbonyl, then the second Nitrogen, the C4 carbonyl, and finally the C5 carbon.[3]
-
Position 1 (N1): Nitrogen (often substituted in anti-androgens).
-
Position 2 (C2): Carbonyl (C=O).
-
Position 3 (N3): Nitrogen (often substituted in anticonvulsants).
-
Position 4 (C4): Carbonyl (C=O).
-
Position 5 (C5): Carbon (The chiral center in many derivatives).
Nomenclature Logic & Synonym Generation
The term "amino-methylphenyl imidazolidinedione" is structurally ambiguous. It can refer to three distinct chemical entities depending on where the substituents are attached.
Scenario A: The Phenyl Ring is Substituted (Aniline Derivative)
Context: Common in metabolites where a nitro-phenyl group is reduced to an amino-phenyl group (e.g., Nilutamide metabolism).[3]
-
Structure: The hydantoin ring is attached to a phenyl ring. The phenyl ring itself bears an amino group (-NH2) and a methyl group (-CH3).[3]
-
IUPAC Name Construction:
Scenario B: The Hydantoin Ring is N-Aminated
Context: Synthetic intermediates or specific hydrazine derivatives.
-
Structure: An amino group is directly bonded to N1 or N3 of the hydantoin ring.
-
IUPAC Name Construction:
Scenario C: The "Amino" is a separate substituent on the Hydantoin
Context: Rare, usually 5-amino derivatives (aminals).
Table 1: Synonym Mapping for Key Structural Variants
| Structural Variant | IUPAC Systematic Name | Common/Trivial Synonyms | CAS/Code Reference |
| Metabolite Analog | 5,5-dimethyl-3-(4-amino-3-methylphenyl)imidazolidine-2,4-dione | 4-Amino-3-methyl-Nilutamide analog; Amino-methyl-phenylhydantoin | Hypothetical/Metabolite |
| C5-Substituted | 5-(4-amino-3-methylphenyl)imidazolidine-2,4-dione | 5-(4-amino-m-tolyl)hydantoin; 5-(4-amino-3-methylphenyl)hydantoin | Derived from CAS 69489-37-8 |
| N3-Aminated | 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione | 3-amino-5-methyl-5-phenylhydantoin; 3-amino-Mesantoin analog | Analog to CAS 1224-08-4 |
Case Study: The Nilutamide Paradigm
To understand the "amino" nomenclature in drug development, we must analyze Nilutamide (Anandron). Nilutamide is a nitro-aromatic compound.[3][9] In vivo, the nitro group is reduced to an amine.
Parent Drug:
-
IUPAC: 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione.[3][9]
-
Synonym: 4-Nitro-3-trifluoromethylphenylhydantoin.[3]
The "Amino" Metabolite:
-
Transformation:
-
Correct IUPAC: 5,5-dimethyl-3-[4-amino-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione.[3]
-
Developmental Synonym: Amino-nilutamide.[3]
This establishes the causality: "Amino" in this class often refers to the reduced metabolite of a nitro-phenyl parent drug.[3]
Visualization of Nomenclature Logic
The following diagram illustrates the decision tree for naming these compounds, ensuring the correct locants are assigned to the amino and methylphenyl groups.
Figure 1: Decision tree for assigning IUPAC names based on substituent location on the hydantoin ring.[3]
Experimental Protocol: Verification of Structure
When working with "amino-methylphenyl" derivatives, distinguishing between the N-amino and C-amino-phenyl isomers is critical, as they have vastly different reactivities.[3]
Protocol: Diazotization Differentiation
Objective: To determine if the amino group is aromatic (aniline-like) or hydrazinic (N-amino).[3]
-
Dissolution: Dissolve 10 mg of the unknown compound in 2 mL of 2M HCl.
-
Cooling: Cool the solution to 0–5°C in an ice bath.
-
Diazotization: Add 0.1M Sodium Nitrite (
) dropwise. -
Coupling Test: Add a few drops of the reaction mixture to a solution of
-naphthol in NaOH.
Interpretation:
-
Red/Orange Azo Dye Formation: Confirms a Primary Aromatic Amine .[3]
-
No Dye / Gas Evolution: Suggests an N-amino (Hydrazine) or aliphatic amine.[3]
Metabolic Pathway Visualization
Understanding the origin of the "amino" synonym in pharmacological contexts often requires mapping the metabolic reduction.
Figure 2: Metabolic reduction pathway converting nitro-hydantoins to amino-hydantoins.[3][6]
References
-
National Center for Biotechnology Information (2025). Nilutamide | C12H10F3N3O4 | CID 4493. PubChem Compound Summary. Retrieved from [Link]
-
Health Canada (2020). Product Monograph: ANANDRON (Nilutamide). Cheplapharm Arzneimittel GmbH. Retrieved from [Link]
-
Mague, J. T., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione.[3] Acta Crystallographica Section E. Retrieved from [Link]
-
Matrix Fine Chemicals. Imidazolidine-2,4-dione | CAS 461-72-3.[1][3] Retrieved from [Link]
-
NIST Chemistry WebBook. 2,4-Imidazolidinedione, 3-methyl-5,5-diphenyl-. SRD 69. Retrieved from [Link]
Sources
- 1. IMIDAZOLIDINE-2,4-DIONE | CAS 461-72-3 [matrix-fine-chemicals.com]
- 2. 5-(4-Methylphenyl)imidazolidine-2,4-dione | C10H10N2O2 | CID 12901637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Imidazolidinedione, 3-methyl-5,5-diphenyl- [webbook.nist.gov]
- 4. 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C16H14N2O2 | CID 77899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
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